Technical Guide: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile
Technical Guide: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile
[1]
Chemical Identity & Physiochemical Profile[1][2][3][4]
4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a specialized organofluorine building block used primarily in the synthesis of pharmaceutical candidates.[1] It features a "privileged scaffold" motif—the 3-trifluoromethyl-4-methylphenyl ring—which is highly valued in medicinal chemistry for its ability to occupy hydrophobic pockets in enzymes (e.g., kinases) while resisting metabolic oxidation.[1]
Core Identifiers
| Property | Detail |
| CAS Number | 1000526-63-5 |
| IUPAC Name | 2-[4-Methyl-3-(trifluoromethyl)phenyl]acetonitrile |
| Molecular Formula | C₁₀H₈F₃N |
| Molecular Weight | 199.17 g/mol |
| SMILES | CC1=C(C=C(C=C1)CC#N)C(F)(F)F |
| InChI Key | Derived from structure |
Physiochemical Properties (Experimental & Predicted)
Note: Specific experimental data for this isomer is limited in public registries.[1] Values below are derived from close structural analogs (e.g., 4-(trifluoromethyl)phenylacetonitrile) and standard group contribution methods.
| Parameter | Value / Range | Context |
| Physical State | Low-melting solid or oil | The 4-CF₃ analog is a solid (mp 47-49°C).[1] The addition of the ortho-methyl group may disrupt crystal packing, potentially lowering the melting point.[1] |
| Boiling Point | ~110–115°C @ 10 mmHg | Estimated based on boiling point elevation from the methyl group relative to the 3-CF₃ analog.[1] |
| Solubility | High in DCM, EtOAc, MeOH | Lipophilic nature requires organic solvents; insoluble in water. |
| Lipophilicity (cLogP) | ~2.8 – 3.2 | The CF₃ and Methyl groups significantly increase lipophilicity compared to phenylacetonitrile (LogP ~1.6).[1] |
Synthetic Pathways[1][9]
The synthesis of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile typically avoids direct electrophilic substitution on the deactivated trifluoromethyl-benzene ring.[1] Instead, it relies on the functional group interconversion of pre-functionalized precursors, most commonly 4-methyl-3-(trifluoromethyl)benzoic acid or its derivatives.[1]
Primary Synthetic Route: The Benzoic Acid Reduction Sequence
This route is preferred for its scalability and the commercial availability of the starting material.
Step 1: Reduction. 4-Methyl-3-(trifluoromethyl)benzoic acid is reduced to the benzyl alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF). Step 2: Halogenation. The benzyl alcohol is converted to a benzyl halide (bromide or chloride) using Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂).[1] Step 3: Cyanation. The benzyl halide undergoes nucleophilic substitution (S_N2) with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) to yield the target nitrile.[1]
Graphviz Workflow (DOT)[1]
Figure 1: Step-wise synthesis from the commercially available benzoic acid precursor. The cyanation step is the critical junction for yield optimization.
Reactivity & Functionalization[1]
The acetonitrile moiety (-CH₂CN) serves as a versatile "chemical handle," allowing this molecule to function as a divergent intermediate.[1] The adjacent electron-withdrawing trifluoromethyl group exerts an inductive effect, slightly increasing the acidity of the benzylic protons (α-protons).[1]
Key Transformations
| Reaction Type | Reagent System | Product Class | Medicinal Chemistry Application |
| Hydrolysis | HCl (aq) or NaOH/H₂O₂ | Phenylacetic Acid | Precursor for NSAID-like scaffolds or amide coupling.[1] |
| Reduction | H₂ / Raney Ni or LiAlH₄ | Phenethylamine | Synthesis of CNS-active agents (dopamine/serotonin analogs).[1] |
| α-Alkylation | LDA / R-X (e.g., MeI) | α-Substituted Nitrile | Creating chiral centers; blocking metabolic benzylic oxidation.[1] |
| Blaise Reaction | Zn / α-bromoester | β-Ketoester | Construction of heterocycles like pyrimidines or thiazoles.[1] |
Mechanistic Insight: The "Magic Methyl" Effect
The presence of the methyl group at the para position (relative to the acetonitrile attachment point) and the ortho position (relative to the CF₃) creates a steric and electronic environment that resists cytochrome P450 oxidation .
-
Without Methyl: The benzylic position is a metabolic "soft spot."[1]
-
With Methyl + CF₃: The CF₃ group shields the ring from oxidation, while the methyl group steers metabolic processing away from ring hydroxylation, often extending the half-life (
) of the final drug molecule.
Applications in Drug Discovery[1][2]
This specific isomer is a building block for Type II Kinase Inhibitors .[1] These drugs often require a hydrophobic "tail" to penetrate the deep hydrophobic pocket of a kinase enzyme (e.g., BCR-ABL, VEGFR).
-
Pharmacophore Mimicry: The 4-methyl-3-(trifluoromethyl)phenyl motif mimics the steric bulk of larger halogens (like iodine) but with higher metabolic stability.[1]
-
Case Study Context: Similar substructures are found in drugs like Nilotinib and Sorafenib , where the trifluoromethyl-methyl-phenyl arrangement ensures high affinity binding.[1]
Safety & Handling (HSE)
Signal Word: DANGER Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation)[1]
Critical Safety Protocols
-
Cyanide Generation Potential: While the molecule itself is a nitrile (organic cyanide), it does not release free cyanide ions (
) readily under physiological conditions.[1] However, under strong acidic hydrolysis or combustion, it can release Hydrogen Cyanide (HCN) gas.-
Protocol: Always keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible when working with >5g quantities or performing hydrolysis reactions.
-
-
Skin Permeation: The high lipophilicity (LogP ~3.[1]0) facilitates rapid skin absorption.[1]
-
PPE: Double-gloving (Nitrile over Latex) is recommended.[1]
-
-
Incompatibility: Reacts vigorously with strong oxidizers and reducing agents (e.g., LiAlH₄) which can lead to thermal runaways.[1]
References
-
PubChem Compound Summary. "4-(Trifluoromethyl)phenylacetonitrile (Analog Reference)." National Center for Biotechnology Information.[1] Accessed Jan 2026.[1][2] Link[1]
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Medicinal Chemistry Reviews. "The Role of Trifluoromethyl Groups in Drug Design." Journal of Medicinal Chemistry. Link
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Synthetic Methodologies. "Preparation of substituted phenylacetonitriles via benzyl halides."[1] PrepChem Technical Database. Link
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Chemical Safety Data. "Safety Data Sheet: Aryl Acetonitriles." Fisher Scientific.[1] Link
